2,6-dichloro-N-(pyrimidin-4-yl)benzamide
Description
2,6-Dichloro-N-(pyrimidin-4-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substitution at the benzamide nitrogen. Its core structure consists of a benzamide scaffold with two chlorine atoms at the 2- and 6-positions of the benzene ring and a pyrimidin-4-yl group attached via an amide linkage.
Properties
Molecular Formula |
C11H7Cl2N3O |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
2,6-dichloro-N-pyrimidin-4-ylbenzamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(13)10(7)11(17)16-9-4-5-14-6-15-9/h1-6H,(H,14,15,16,17) |
InChI Key |
CTZMEFCSTXRZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivity and Selectivity
- EGFR Inhibition: Compound 1 () exhibits potent inhibition of EGFR T790M/L858R mutants (IC₅₀ <1 nM), attributed to its hydroxypropan-2-ylamino and methylpyrimidine substituents, which enhance binding affinity . In contrast, GDC046 () prioritizes kinase selectivity and pharmacokinetic stability via its cyclopropanecarboxamido group, making it a lead candidate in drug discovery .
- Fungicidal Activity : Fluopicolide () leverages a chloro-trifluoromethylpyridinylmethyl group for broad-spectrum fungicidal activity, approved by the EPA for agricultural use .
Physicochemical Properties
- Solubility : GDC046’s cyclopropane moiety may improve metabolic stability but reduce aqueous solubility compared to pyrimidine-based analogs like Compound 2 () .
Structural-Activity Relationships (SAR)
- Pyrimidine vs. Pyridine Substituents : Pyrimidine-containing analogs (e.g., Compounds 1 and 2) show enhanced kinase inhibition due to hydrogen bonding with active-site residues, while pyridine-based derivatives (e.g., fluopicolide) prioritize steric bulk for target specificity .
- Electron-Withdrawing Groups : Chlorine atoms at the 2- and 6-positions of the benzamide scaffold are conserved across analogs, enhancing electrophilic reactivity and target binding .
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